molecular formula C18H14Cl2F2N4OS2 B2468439 N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1216837-08-9

N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride

Cat. No. B2468439
CAS RN: 1216837-08-9
M. Wt: 475.35
InChI Key: PMVMLLANWPXPQB-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an imidazole ring, a thiophene ring, a benzo[d]thiazole ring, and a carboxamide group. These functional groups suggest that the compound could have interesting biological activities .


Molecular Structure Analysis

The presence of multiple aromatic rings in the compound suggests that it could have significant π-conjugation, which could affect its electronic properties. The imidazole ring is a common motif in biological molecules and drugs, suggesting potential biological activity .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the carboxamide group could participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure and the conditions under which it’s studied. For example, the presence of the imidazole ring could make the compound more polar, affecting its solubility in different solvents .

Scientific Research Applications

Angiotensin II Receptor Antagonism

A series of nonpeptide angiotensin II (AII) receptor antagonists, including derivatives similar to the compound , have been identified. These compounds, such as N-(biphenylylmethyl)imidazoles, have shown potent antihypertensive effects when administered orally, differing from earlier series that were active only intravenously. This discovery has implications for the development of new antihypertensive drugs (Carini et al., 1991).

N-Heterocyclic Carbene Chemistry

Research into N-heterocyclic carbenes, which are structurally related to the compound, has been conducted. For example, studies on 2-(Imidazolium-1-yl)phenolates, which are in tautomeric equilibrium with N-heterocyclic carbenes, have yielded insights into their reactivity and potential applications in forming cyclic boron adducts and palladium complexes (Liu et al., 2016).

Antimicrobial Activity

Several studies have focused on the synthesis and evaluation of compounds with similar structural motifs for antimicrobial applications. For instance, thiophene-2-carboxamides have been synthesized and evaluated for their antimicrobial properties, indicating potential use in developing new antimicrobial agents (Talupur et al., 2021).

Reactivity with Uranyl Complexes

The reactivity of N-heterocyclic carbenes with uranyl complexes has been studied, which is relevant to understanding the chemical behavior of compounds like N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride. Such studies provide insights into their potential applications in organometallic chemistry and nuclear fuel processing (Oldham et al., 2006).

Anticancer Properties

Investigations into the anticancer properties of thiourea derivatives, which bear structural similarities, have been conducted. These studies explore the potential of such compounds in developing new cancer treatments, especially considering their diverse biological activities (Yeşilkaynak et al., 2017).

Electrophilic Carbene Chemistry

Research into the electrophilic reactivity of carbenes derived from diazoimidazolecarboxylates has been done. This is significant for understanding the chemical behavior and potential applications of imidazolylidene carbenes in organic synthesis (Smith et al., 2009).

Electrochemical Reduction Studies

Studies on the electrochemical reduction of imidazolium cations to produce nucleophilic carbenes have implications for the synthetic applications of N-heterocyclic carbenes and their stability in various solvents (Gorodetsky et al., 2004).

Future Directions

Future research on this compound could involve studying its biological activity, optimizing its synthesis, and investigating its physical and chemical properties .

properties

IUPAC Name

5-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF2N4OS2.ClH/c19-15-3-2-13(27-15)17(26)25(6-1-5-24-7-4-22-10-24)18-23-16-12(21)8-11(20)9-14(16)28-18;/h2-4,7-10H,1,5-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVMLLANWPXPQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCCN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC=C(S4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2F2N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride

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